molecular formula C23H19N3O2 B3532540 3,4-dimethyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

3,4-dimethyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

Cat. No.: B3532540
M. Wt: 369.4 g/mol
InChI Key: YEJPRHLUPSAZGP-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is a synthetic organic compound that features a benzamide core substituted with a 1,3,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide typically involves the following steps:

  • Formation of the 1,3,4-oxadiazole ring: : This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative. For example, phenylhydrazine can react with a carboxylic acid chloride to form the corresponding hydrazide, which upon cyclization with an appropriate dehydrating agent (such as phosphorus oxychloride) yields the 1,3,4-oxadiazole ring.

  • Coupling with the benzamide: : The 1,3,4-oxadiazole derivative is then coupled with 3,4-dimethylbenzoyl chloride in the presence of a base (such as triethylamine) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzene ring, leading to the formation of carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Halogenated benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology and Medicine

In medicinal chemistry, derivatives of this compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties

Industry

In the materials science industry, this compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or binding to DNA.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethyl-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide: Similar structure but with a methyl group on the oxadiazole ring.

    3,4-dimethyl-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide: Similar structure but with an ethyl group on the oxadiazole ring.

Uniqueness

The uniqueness of 3,4-dimethyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide lies in its specific substitution pattern, which can influence its physical and chemical properties, as well as its biological activity. The presence of the phenyl group on the oxadiazole ring can enhance its ability to interact with biological targets, potentially leading to more potent biological effects compared to its methyl or ethyl analogs.

Properties

IUPAC Name

3,4-dimethyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-15-8-9-19(14-16(15)2)21(27)24-20-12-10-18(11-13-20)23-26-25-22(28-23)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJPRHLUPSAZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-dimethyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide
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